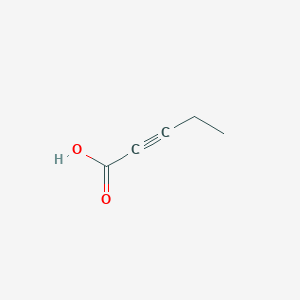

2-Pentinsäure

Übersicht

Beschreibung

Famotidine is a histamine H2 receptor antagonist that decreases stomach acid production. It is commonly used to treat conditions such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome . Famotidine is available both over-the-counter and by prescription, and it is known for its high selectivity and potency compared to other H2 receptor antagonists .

Wissenschaftliche Forschungsanwendungen

Famotidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Famotidin wird hinsichtlich seiner potenziellen therapeutischen Wirkungen über die Säureunterdrückung hinaus untersucht, einschließlich seiner entzündungshemmenden Eigenschaften und des potenziellen Einsatzes bei der Behandlung von COVID-19

Wirkmechanismus

Famotidin wirkt, indem es die Histamin-H2-Rezeptoren an den Parietalzellen in der Magenschleimhaut kompetitiv hemmt. Diese Hemmung reduziert die Produktion von Magensäure, was zu einer Linderung von Erkrankungen wie GERD und Magengeschwüren führt . Famotidin hat auch potenzielle entzündungshemmende Wirkungen, indem es die Produktion von proinflammatorischen Zytokinen wie TNF-alpha und IL-6 hemmt .

Wirkmechanismus

Mode of Action

The exact mode of action of 2-Pentynoic acid is currently unknown due to the lack of specific studies . As a carboxylic acid, it may donate a proton (H+) in physiological conditions, acting as an acid. This can influence the pH of the local environment and potentially affect various biochemical processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Pentynoic acid . For example, its acidic properties may be affected by the pH of the environment. More research is needed to understand these effects.

Biochemische Analyse

Biochemical Properties

These are fatty acids with a straight aliphatic chain

Cellular Effects

It is known that fatty acids can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of varying dosages of 2-Pentynoic acid in animal models have not been extensively studied . Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited.

Metabolic Pathways

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Famotidin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion verschiedener chemischer Zwischenprodukte umfasst. Ein üblicher Syntheseweg beinhaltet die Reaktion von 2-Guanidinothiazol mit 3-Chlorpropionitril, gefolgt von der Zugabe von Sulfamid zur Bildung des Endprodukts . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Acetonitril und Katalysatoren, um die Reaktionen zu erleichtern.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Famotidin unter Verwendung großer chemischer Reaktoren hergestellt, die eine präzise Steuerung der Reaktionsbedingungen ermöglichen. Der Prozess beinhaltet die gleichen grundlegenden Schritte wie die Laborsynthese, ist aber auf Effizienz und Ausbeute optimiert. Qualitätskontrollmaßnahmen werden implementiert, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Famotidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Famotidin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden und Sulfonen führt.

Reduktion: Reduktionsreaktionen können Famotidin in seine entsprechenden Amin-Derivate umwandeln.

Substitution: Famotidin kann Substitutionsreaktionen eingehen, insbesondere am Thiazolring, wobei verschiedene Substituenten eingeführt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

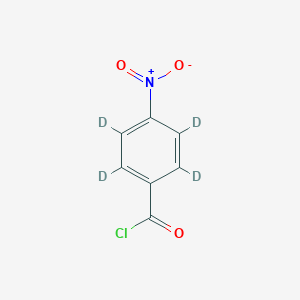

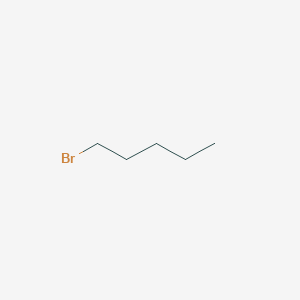

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Famotidin, wie Sulfoxide, Sulfone und substituierte Thiazolverbindungen .

Vergleich Mit ähnlichen Verbindungen

Famotidin wird oft mit anderen H2-Rezeptor-Antagonisten verglichen, wie zum Beispiel:

Cimetidin: Famotidin ist potenter und hat weniger Arzneimittelwechselwirkungen als Cimetidin.

Ranitidin: Famotidin hat eine längere Wirkdauer und ist effektiver bei der Reduktion der Magensäuresekretion.

Nizatidin: Famotidin und Nizatidin haben eine ähnliche Wirksamkeit, aber Famotidin ist leichter verfügbar.

Die hohe Selektivität und Potenz von Famotidin machen es zu einer bevorzugten Wahl für viele Patienten und Gesundheitsdienstleister .

Eigenschaften

IUPAC Name |

pent-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINRDQDGBLQBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70314888 | |

| Record name | 2-PENTYNOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5963-77-9 | |

| Record name | 5963-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PENTYNOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pentynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing aryl-2-methyl-3-butyn-2-ols, utilizing 2-pentynoic acid derivatives?

A1: [] Two efficient palladium-catalyzed methods have been developed for synthesizing aryl-2-methyl-3-butyn-2-ols using aryl bromides, bypassing the need for copper catalysts. One approach involves a direct coupling reaction between 2-methyl-3-butyn-2-ol and aryl bromides, employing a catalytic system of Pd(OAc)2 and P(p-tol)3 with DBU as a base in THF. Alternatively, a decarboxylative coupling reaction can be employed, reacting 4-hydroxy-4-methyl-2-pentynoic acid (a derivative of 2-pentynoic acid) with aryl bromides. This method utilizes Pd(OAc)2 with either SPhos or XPhos as ligands and TBAF as a base in THF. [https://www.semanticscholar.org/paper/88c805577d7fecdb119a4b0dddca47b31c232eb3]

Q2: Can 2-pentynoic acid derivatives be utilized in the synthesis of more complex molecules?

A2: [] Yes, 4-methyl-2-pentynoic acid, a derivative of 2-pentynoic acid, can be transformed into (2E)-4-chloro-2,6-dimethylhepta-2,4,5-trienoate. This transformation occurs under specific reaction conditions involving Bu3N and 2-chloro-1-methylpyridinium iodide in toluene or CH2Cl2. [https://www.semanticscholar.org/paper/fba40e49ac291f41992be84a304d638b9fb87454]

Q3: Are there catalytic applications for 2-pentynoic acid derivatives in organic synthesis?

A3: [] While 2-pentynoic acid itself is not a catalyst in this example, a copper-conjugated microporous polymer (CMP-Cu) synthesized via Sonogashira-Hagihara cross-coupling using 1,3,5-triethynylbenzene (which can be derived from 2-pentynoic acid) exhibits catalytic activity. This CMP-Cu catalyst effectively facilitates the direct carboxylation of terminal alkynes with CO2. [https://www.semanticscholar.org/paper/c05b8902d6a468328173ecb96db43b6239b34555]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.